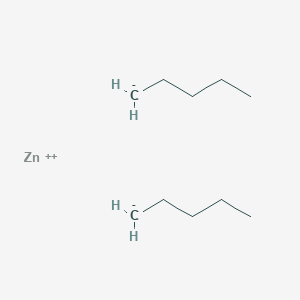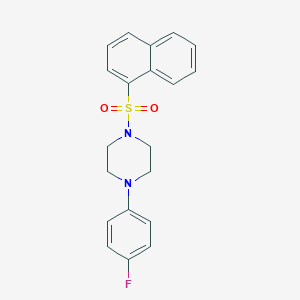
Bromosilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromosilicon (SiBr) is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is highly reactive and has a pungent odor. Bromosilicon is an important compound in the field of materials science and chemistry due to its unique properties, including its ability to form stable bonds with other elements.
Mechanism of Action
Bromosilicon reacts with other compounds to form stable bonds, which makes it an important compound in the field of materials science and chemistry. It can also act as a catalyst in various chemical reactions, which allows for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of bromosilicon. However, it is known to be highly reactive and can cause skin and eye irritation upon contact.
Advantages and Limitations for Lab Experiments
One advantage of using bromosilicon in lab experiments is its ability to form stable bonds with other compounds, which makes it an important precursor for the synthesis of other compounds. However, its highly reactive nature can also make it difficult to handle and store, which can be a limitation in lab experiments.
Future Directions
There are several future directions for research on bromosilicon. One area of research is the synthesis of new organosilicon compounds using bromosilicon as a precursor. Another area of research is the development of new catalysts for chemical reactions using bromosilicon. Additionally, research on the toxicity and environmental impact of bromosilicon is needed to ensure safe handling and disposal.
Synthesis Methods
Bromosilicon can be synthesized using several methods, including the reaction of silicon with bromine, or the reaction of silicon tetrachloride with hydrogen bromide. The most common method for synthesizing bromosilicon is the reaction of silicon with bromine, which results in the formation of Bromosilicon4. Bromosilicon4 can then be converted to Bromosilicon using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
Bromosilicon is widely used in scientific research for its unique properties. It is often used as a precursor for the synthesis of other compounds, such as organosilicon compounds, which have a wide range of applications in materials science and chemistry. Bromosilicon is also used as a catalyst in various chemical reactions, including the synthesis of polymers and the production of electronic materials.
properties
CAS RN |
13465-73-1 |
|---|---|
Product Name |
Bromosilicon |
Molecular Formula |
Br2Eu |
Molecular Weight |
107.99 g/mol |
IUPAC Name |
bromosilicon |
InChI |
InChI=1S/BrSi/c1-2 |
InChI Key |
FTYZKCCJUXJFLT-UHFFFAOYSA-N |
SMILES |
[Si]Br |
Canonical SMILES |
[Si]Br |
Other CAS RN |
13465-73-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)


![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
